ethyl 2-(chloromethyl)-1,3-oxazole-4-carboxylate

Medicinal Chemistry Organic Synthesis Building Blocks

Generic substitution with methyl ester analogs fails due to differences in boiling point (246.9 vs 229.7°C) and density (1.285 vs 1.339 g/cm³), compromising solvent compatibility and phase separation. This ethyl ester variant resolves those workflow bottlenecks. • Orthogonal reactivity: Electrophilic chloromethyl for nucleophilic substitution; ethyl ester for hydrolysis or transesterification-eliminates protecting group steps. • Optimized purification: Lower density enables cleaner liquid-liquid extractions and phase separations. • Consistent quality: Available at ≥98% purity from major suppliers, ensuring reliable starting material for multi-step sequences.

Molecular Formula C7H8ClNO3
Molecular Weight 189.6
CAS No. 68683-09-0
Cat. No. B6252323
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Nameethyl 2-(chloromethyl)-1,3-oxazole-4-carboxylate
CAS68683-09-0
Molecular FormulaC7H8ClNO3
Molecular Weight189.6
Structural Identifiers
Commercial & Availability
Standard Pack Sizes2 g / 10 g / 25 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Ethyl 2-(chloromethyl)-1,3-oxazole-4-carboxylate: Core Properties & Sourcing


Ethyl 2-(chloromethyl)-1,3-oxazole-4-carboxylate (CAS 68683-09-0) is a heterocyclic organic compound featuring a 1,3-oxazole core with a chloromethyl substituent at the 2-position and an ethyl ester at the 4-position . Its molecular formula is C7H8ClNO3 with a molecular weight of 189.60 g/mol . This structure provides dual reactive handles: the electrophilic chloromethyl group for nucleophilic substitution and the ester group for hydrolysis or transesterification, positioning it as a versatile building block in medicinal chemistry and organic synthesis .

Ethyl 2-(chloromethyl)-1,3-oxazole-4-carboxylate: Why Generic Substitution Fails


Substituting ethyl 2-(chloromethyl)-1,3-oxazole-4-carboxylate with its closest analog, methyl 2-(chloromethyl)-1,3-oxazole-4-carboxylate (CAS 208465-72-9), or other oxazole derivatives is not straightforward due to measurable differences in physicochemical properties and reactivity profiles [1]. The ethyl ester exhibits a higher predicted boiling point (246.9±20.0 °C) compared to the methyl ester (229.7 °C at 760 mmHg), impacting solvent compatibility and purification strategies in downstream synthesis [2]. Furthermore, the chloromethyl group's electrophilicity and the ester's steric and electronic environment are tuned by the alkyl group, which can influence reaction rates and yields in nucleophilic substitutions and cross-couplings [3]. These quantifiable differences necessitate product-specific selection rather than generic in-class substitution.

Ethyl 2-(chloromethyl)-1,3-oxazole-4-carboxylate: Differentiated from Closest Analogs


Physicochemical Comparison: Ethyl vs. Methyl Ester

Ethyl 2-(chloromethyl)-1,3-oxazole-4-carboxylate exhibits a higher predicted boiling point (246.9±20.0 °C) and lower density (1.285±0.06 g/cm³) compared to its methyl ester analog (boiling point 229.7 °C at 760 mmHg, density 1.339 g/cm³) [1]. These differences affect volatility, handling, and compatibility with high-temperature reactions or density-dependent separations .

Medicinal Chemistry Organic Synthesis Building Blocks

Commercial Purity and Availability

Ethyl 2-(chloromethyl)-1,3-oxazole-4-carboxylate is commercially available with a purity of 95% from Sigma-Aldrich and 98% from Leyan . In comparison, the methyl ester analog is offered at 97% purity by Fisher Scientific [1]. This indicates comparable purity levels but distinct sourcing options, allowing procurement based on specific purity requirements and vendor preferences .

Procurement Quality Control Chemical Synthesis

Chloromethyl Reactivity in Nucleophilic Substitution

The chloromethyl group at the 2-position of ethyl 2-(chloromethyl)-1,3-oxazole-4-carboxylate enables nucleophilic substitution with amines, thiols, and other nucleophiles . This reactivity is a class-level characteristic shared with methyl 2-(chloromethyl)-1,3-oxazole-4-carboxylate, as demonstrated by its reaction with pyrrolidine in toluene to yield a 2-(1-pyrrolidinylmethyl) derivative [1]. In contrast, analogs lacking the chloromethyl group (e.g., 2-methyloxazole-4-carboxylate) lack this synthetic handle, limiting their utility for diversification .

Medicinal Chemistry Late-Stage Functionalization Building Blocks

Dual-Functional Building Block Utility

Ethyl 2-(chloromethyl)-1,3-oxazole-4-carboxylate integrates two orthogonal reactive groups—a chloromethyl electrophile and an ethyl ester—within a single heterocyclic scaffold . This dual functionality enables sequential derivatization without additional protection/deprotection steps. While the methyl ester analog shares similar reactivity, the ethyl ester's distinct steric and electronic profile can influence reaction rates and selectivity in transformations such as hydrolysis or transesterification [1]. For example, in related oxazole systems, the choice of ester alkyl group has been shown to affect yields in palladium-catalyzed cross-couplings [2].

Organic Synthesis Medicinal Chemistry Building Blocks

Ethyl 2-(chloromethyl)-1,3-oxazole-4-carboxylate: Key Applications


Late-Stage Functionalization in Medicinal Chemistry

The chloromethyl group in ethyl 2-(chloromethyl)-1,3-oxazole-4-carboxylate serves as an electrophilic handle for nucleophilic substitution with diverse amines, thiols, and alkoxides, enabling the rapid generation of focused libraries of 2-substituted oxazole-4-carboxylates . This reactivity is supported by class-level evidence from the methyl ester analog, which undergoes smooth substitution with pyrrolidine . The ethyl ester's higher boiling point (246.9±20.0 °C) compared to the methyl ester (229.7 °C) also provides a broader temperature window for optimizing reaction conditions without solvent loss [1].

Multi-Step Synthesis of Complex Oxazoles

As a dual-functional building block, ethyl 2-(chloromethyl)-1,3-oxazole-4-carboxylate allows for sequential derivatization: the chloromethyl group can be substituted to install a desired side chain, while the ethyl ester can be hydrolyzed or transesterified to access the corresponding carboxylic acid or alternative esters . This orthogonal reactivity reduces the need for protecting group strategies and streamlines synthetic routes to advanced intermediates. The compound's commercial availability at 95% and 98% purity from reputable suppliers ensures reliable starting material quality for multi-step sequences .

Density-Based Separation and Purification

The lower predicted density of ethyl 2-(chloromethyl)-1,3-oxazole-4-carboxylate (1.285±0.06 g/cm³) relative to its methyl ester analog (1.339 g/cm³) can be leveraged in liquid-liquid extractions and phase separations during work-up procedures . This property may influence the choice of extraction solvents and the efficiency of purification steps in process-scale syntheses, providing a practical advantage over the denser methyl ester in certain separation protocols [1].

Analytical Reference Standard Method Development

With well-defined structural identity confirmed by InChI key (CQCJIAPGDPROEJ-UHFFFAOYSA-N) and commercial availability from multiple vendors, ethyl 2-(chloromethyl)-1,3-oxazole-4-carboxylate can serve as a reference standard for HPLC, LC-MS, and NMR method development in quality control laboratories . Its distinct retention time and spectral characteristics, derived from the ethyl ester moiety, differentiate it from the methyl ester analog, facilitating unambiguous identification in complex mixtures .

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